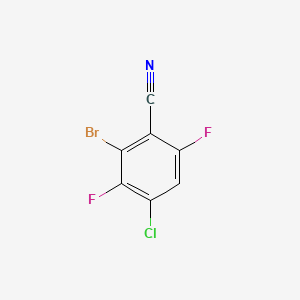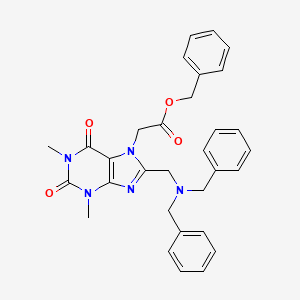
(R)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester typically involves the esterification of phthalic acid with ®-3-butyn-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic acid+(R)-3-butyn-2-olH2SO4(+)-Phthalic acid hydrogen 1-[(R)-3-butyn-2-yl] ester+H2O
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and selectivity. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The butynyl group in the ester can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or anhydrides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Ammonia or amines in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or anhydrides.
Aplicaciones Científicas De Investigación
Chemistry: This ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this ester can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine: The ester has potential applications in drug delivery systems, where it can be used to modify the solubility and bioavailability of active pharmaceutical ingredients. Its hydrolysis products may also exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this ester can be used as a plasticizer to enhance the flexibility and durability of polymers. It may also find applications in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester exerts its effects involves the hydrolysis of the ester bond to release phthalic acid and ®-3-butyn-2-ol. This hydrolysis can be catalyzed by esterases or acidic conditions. The released phthalic acid can participate in various biochemical pathways, while the butynyl alcohol can undergo further metabolic transformations.
Comparación Con Compuestos Similares
Phthalic acid diesters: These compounds have two ester groups and are commonly used as plasticizers.
Butynyl esters: These esters contain the butynyl group and exhibit similar reactivity in oxidation and reduction reactions.
Phthalic acid monoesters: These compounds have a single ester group and are used in similar applications as (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester.
Uniqueness: The presence of the ®-3-butyn-2-yl group in (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propiedades
Número CAS |
3113-93-7 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
2-[(2R)-but-3-yn-2-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H10O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h1,4-8H,2H3,(H,13,14)/t8-/m1/s1 |
Clave InChI |
POOBVOATKBYZQF-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C#C)OC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)






![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)

![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
